molecular formula C17H13ClN2O B14169256 N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide CAS No. 744231-21-8

N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide

Cat. No.: B14169256
CAS No.: 744231-21-8
M. Wt: 296.7 g/mol
InChI Key: APJGSRSTFAGFDY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities. The presence of the quinoline ring system in this compound contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide typically involves the reaction of 2-chloroquinoline with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of quinoline-2-carboxamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylamine in dichloromethane with triethylamine as a base.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Quinoline-2-carboxamide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are essential for bacterial replication. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide
  • N-[(2-chlorophenyl)methyl]quinoline-4-carboxamide
  • N-[(2-chlorophenyl)methyl]quinoline-6-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which contributes to its distinct biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

744231-21-8

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide

InChI

InChI=1S/C17H13ClN2O/c18-14-7-3-1-6-13(14)11-19-17(21)16-10-9-12-5-2-4-8-15(12)20-16/h1-10H,11H2,(H,19,21)

InChI Key

APJGSRSTFAGFDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC=CC=C3Cl

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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